molecular formula C17H19IO4S B1437845 5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate CAS No. 865305-64-2

5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate

Cat. No. B1437845
M. Wt: 446.3 g/mol
InChI Key: ZRMFDOXAJNEWIL-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate (IMPS) is a structurally unique compound that has a wide range of potential applications in scientific research. It is a synthetic compound that has been used in a variety of biochemical and physiological experiments, with a particular focus on its potential for use in drug delivery systems.

Scientific Research Applications

Organic Synthesis Applications

Sulfonate esters, similar to the one , are widely used in organic synthesis. For instance, sulfones have been employed in the Julia-Kocienski olefination reaction with carbonyl compounds to afford various alkenes and dienes in good yields and stereoselectivities (Alonso et al., 2005). Additionally, sulfonation reactions of dihydroxybenzenes and their ethers with sulfur trioxide have been studied, revealing product distributions that underscore the role of sulfonates in directing synthetic pathways (Cerfontain et al., 2010).

Material Science and Nanotechnology

Sulfonate groups have been explored for their potential in material science, particularly in the development of non-linear optical (NLO) materials. Research on chalcone derivatives, which share structural similarities with sulfonate esters, has demonstrated their vibrational features and electronic transitions critical for NLO applications (Kumar et al., 2021).

Pharmaceutical and Biomedical Research

Sulfonate esters also find applications in pharmaceutical and biomedical research, including the synthesis of compounds with antimicrobial activity. For example, triazole derivatives with sulfonate functionalities have been synthesized and evaluated for their antibacterial and surface activity (El-Sayed, 2006). This highlights the potential of sulfonate-containing molecules in developing new antimicrobial agents.

properties

IUPAC Name

(5-iodo-4-methoxy-2-propan-2-ylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO4S/c1-11(2)14-9-17(21-4)15(18)10-16(14)22-23(19,20)13-7-5-12(3)6-8-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMFDOXAJNEWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2C(C)C)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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